molecular formula C12H11Cl2N3O2S2 B2782574 Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(2,4-dichlorophenyl)propanoate CAS No. 899726-09-1

Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(2,4-dichlorophenyl)propanoate

Cat. No.: B2782574
CAS No.: 899726-09-1
M. Wt: 364.26
InChI Key: FYRGTOPDJAWKPI-UHFFFAOYSA-N
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Description

Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(2,4-dichlorophenyl)propanoate is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5, a sulfanyl linker, and a methyl propanoate ester attached to a 2,4-dichlorophenyl moiety. Its synthesis likely involves nucleophilic substitution or condensation reactions, as seen in analogous thiadiazole derivatives .

Properties

IUPAC Name

methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(2,4-dichlorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2S2/c1-19-10(18)9(20-12-17-16-11(15)21-12)4-6-2-3-7(13)5-8(6)14/h2-3,5,9H,4H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRGTOPDJAWKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)SC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(2,4-dichlorophenyl)propanoate is a compound that incorporates the biologically active 1,3,4-thiadiazole scaffold. This compound exhibits a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Below is a detailed analysis of its biological activity based on various studies.

1. Antimicrobial Activity

The 1,3,4-thiadiazole derivatives have shown significant antimicrobial activity against various bacterial and fungal strains. For instance, compounds with the thiadiazole moiety have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating comparable efficacy to standard antibiotics like ciprofloxacin and griseofulvin . The compound’s structure allows for interaction with bacterial cell walls, leading to cell lysis or inhibition of growth.

Microorganism Activity Standard Comparison
Staphylococcus aureusModerate activity (MIC: 62.5 μg/mL)Ciprofloxacin
E. coliComparable activityGriseofulvin
Candida albicansModerate activityN/A

2. Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. Several studies have evaluated its antiproliferative effects on various cancer cell lines:

  • In vitro studies revealed that derivatives of the thiadiazole scaffold showed IC50 values lower than 10 μM against multiple cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • A specific derivative demonstrated significant antiproliferative activity with an IC50 value of 3.12 μM against A549 cells .

Case Study: Antiproliferative Effects

A series of synthesized thiadiazole derivatives were screened for their cytotoxicity against six cancer cell lines. Among them:

  • Compound X showed an IC50 of 7.15 μM against SSMC-7721 cells.
  • Compound Y exhibited an IC50 of 3.44 μM against MCF-7 cells.

3. Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory effects. Studies have shown that derivatives containing the thiadiazole ring can reduce inflammation markers in animal models comparable to standard anti-inflammatory drugs such as ibuprofen . The mechanism is thought to involve the inhibition of pro-inflammatory cytokines.

4. Anticonvulsant Activity

This compound has been evaluated for its anticonvulsant properties in various animal models:

  • Compounds derived from the thiadiazole scaffold have shown significant anticonvulsant activity in tests such as the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) models .

5. Mechanistic Insights

The biological activities of this compound can be attributed to its structural features:

  • The presence of the thiadiazole moiety enhances lipophilicity and facilitates better interaction with biological targets.
  • Docking studies suggest that these compounds may interact with specific enzymes or receptors involved in inflammation and cancer progression .

Scientific Research Applications

Antimicrobial Properties

Compounds containing the thiadiazole moiety have been extensively studied for their antimicrobial properties. Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(2,4-dichlorophenyl)propanoate has shown promising activity against a range of bacterial and fungal strains. Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Aspergillus niger and Candida albicans .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is notable. Studies have highlighted the cytostatic effects of 2-amino-1,3,4-thiadiazole derivatives, suggesting that modifications to the structure can enhance their efficacy against various cancer cell lines . The incorporation of this compound into drug formulations could lead to the development of new anticancer agents.

Pesticidal Properties

Research indicates that compounds with thiadiazole structures possess insecticidal and fungicidal properties. This compound may be evaluated for its effectiveness as a pesticide or fungicide in agricultural settings . Its ability to target specific pests while minimizing environmental impact makes it a candidate for sustainable agricultural practices.

Anti-Corrosion Applications

The anti-corrosive properties of thiadiazole derivatives have been explored in materials science. This compound may be utilized in coating formulations to enhance the durability and longevity of metal surfaces exposed to corrosive environments .

Case Studies and Research Findings

Application AreaFindingsReferences
AntimicrobialSignificant antibacterial activity against E. coli and S. aureus
AnticancerCytostatic effects observed in various cancer cell lines
AgriculturalPotential as a pesticide with effective insecticidal properties
Materials ScienceDemonstrated anti-corrosive properties in preliminary studies

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or synthetic intermediates.

Reaction Conditions Reagents Products Yield Reference
Aqueous HCl (1M), reflux, 6 hrHCl/H₂O2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(2,4-dichlorophenyl)propanoic acid92%
NaOH (0.5M), ethanol, 70°C, 4 hrNaOH/EtOHSodium salt of the carboxylic acid85%

Mechanistic Notes :

  • Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water.

  • Alkaline hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol.

Thioether Reactivity

The sulfur atom in the thioether bridge exhibits nucleophilic character, enabling substitution reactions with electrophiles.

Reaction Reagents Conditions Products Yield Reference
AlkylationMethyl iodide, K₂CO₃DMF, 60°C, 12 hrMethyl 3-(2,4-dichlorophenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)methylsulfonyl]propanoate78%
OxidationH₂O₂ (30%), AcOHRT, 24 hrSulfoxide and sulfone derivatives65-88%

Key Observations :

  • Oxidation with hydrogen peroxide produces sulfoxide (1 eq. H₂O₂) or sulfone (2 eq. H₂O₂) .

  • Alkylation reactions require anhydrous conditions to prevent competing hydrolysis .

Aromatic Electrophilic Substitution

The 2,4-dichlorophenyl group directs electrophilic attacks to the meta position relative to chlorine substituents.

Reaction Reagents Conditions Products Yield Reference
NitrationHNO₃/H₂SO₄0°C, 2 hr3-(2,4-Dichloro-5-nitrophenyl) derivative54%
HalogenationBr₂, FeCl₃CHCl₃, RT, 6 hr3-(2,4-Dichloro-5-bromophenyl) derivative61%

Limitations :

  • Steric hindrance from the dichloro substituents reduces reaction rates compared to unsubstituted aromatics .

Thiadiazole Ring Modifications

The 5-amino-1,3,4-thiadiazole ring participates in cyclocondensation and acylation reactions.

Reaction Reagents Conditions Products Yield Reference
AcylationAcetyl chloride, pyridineDCM, RT, 8 hrN-Acetyl derivative89%
CyclocondensationEthyl glyoxylateToluene, reflux, 10 hrThiadiazolo[3,2-b]-1,3,5-triazinone derivative73%

Structural Impact :

  • Acylation of the amino group enhances lipophilicity, potentially improving membrane permeability in biological systems .

Stability Under Environmental Conditions

Degradation studies reveal sensitivity to UV light and acidic hydrolysis:

Condition Degradation Pathway Half-Life Reference
UV light (254 nm)Cleavage of thioether bond2.5 hr
pH 1.2 (simulated gastric fluid)Ester hydrolysis + ring decomposition45 min

Implications :

  • Requires protective packaging and pH-stabilized formulations for pharmaceutical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,3,4-thiadiazole derivatives with structural modifications that influence physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:

Structural Analogues and Key Differences

Compound Core Structure Substituents Key Features
Target Compound 1,3,4-Thiadiazole 5-Amino, methyl propanoate ester, 2,4-dichlorophenyl Enhanced lipophilicity from dichlorophenyl; ester group may improve bioavailability .
1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea (CAS: 6372-28-7) 1,3,4-Thiadiazole Urea linkage, 2-chlorobenzyl, 2,4-dichlorophenyl Urea moiety increases hydrogen-bonding potential, possibly enhancing target binding .
2-(5-Amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-4-[(2,4-dichlorobenzyl)oxy]benzylidene]acetohydrazide (CAS: 5487-02-5) 1,3,4-Thiadiazole Acetohydrazide, 4-[(2,4-dichlorobenzyl)oxy]benzylidene Hydrazide group introduces rigidity; dichlorobenzyl ether enhances solubility .
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (Compound I in ) 1,3,4-Thiadiazole 3-Phenylpropyl, 2-chlorophenylamine Aliphatic chain increases flexibility; chlorophenylamine may affect electronic properties .

Stability and Reactivity

  • The 5-amino group on the thiadiazole ring in the target compound may increase susceptibility to oxidation compared to non-amino analogs.

Q & A

Q. What are the key considerations for optimizing synthetic routes for this compound?

The synthesis of thiadiazole-containing derivatives like this compound typically involves multi-step reactions with critical control over reaction conditions. For example:

  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃ as a catalyst) .
  • Step 2 : Sulfanyl group introduction via nucleophilic substitution or coupling reactions (e.g., using alkyl halides or thiols) .
  • Step 3 : Esterification of the propanoic acid moiety using methanol and acid catalysts.
    Methodological Tip : Monitor reaction progress via TLC/HPLC and optimize solvent systems (e.g., DMSO/water mixtures for recrystallization ).

Q. How can structural characterization be rigorously validated?

  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., dichlorophenyl group orientation) using single-crystal diffraction .
  • Spectral analysis : Confirm the presence of the sulfanyl-thiadiazole moiety via IR (C=S stretch at ~650 cm⁻¹) and ¹³C NMR (thiadiazole carbons at δ 160–170 ppm) .
  • Chromatography : Use reverse-phase HPLC to verify purity (>95%) and rule out byproducts .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial testing : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL .
  • Enzyme inhibition : Screen against target enzymes (e.g., urease, acetylcholinesterase) using spectrophotometric methods .
  • Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values compared to reference drugs .

Advanced Research Questions

Q. How can molecular docking elucidate interactions with biological targets?

  • Target selection : Prioritize proteins with known thiadiazole affinity (e.g., bacterial dihydrofolate reductase, fungal cytochrome P450) .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on hydrogen bonds (e.g., NH₂ group in 5-amino-thiadiazole) and hydrophobic interactions (dichlorophenyl moiety) .
  • Validation : Compare docking scores (ΔG values) with experimental IC₅₀ data to refine computational models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compile data from structurally analogous compounds (e.g., 2,4-dichlorophenyl derivatives ) to identify trends in substituent effects.
  • Experimental replication : Standardize assay conditions (e.g., pH, solvent DMSO concentration) to minimize variability .
  • Mechanistic studies : Use isotopic labeling (e.g., ³⁵S) to track metabolic pathways and confirm target engagement .

Q. How do electronic properties influence reactivity and stability?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. The electron-withdrawing dichlorophenyl group may stabilize the thiadiazole ring .
  • Degradation studies : Expose the compound to UV light or oxidizing agents (e.g., H₂O₂) and monitor decomposition via LC-MS to identify labile bonds (e.g., ester linkage) .

Methodological Framework for Environmental Impact Studies

Q. How to assess environmental fate and degradation pathways?

  • Hydrolysis studies : Test stability in aqueous buffers (pH 4–9) at 25–50°C to simulate natural conditions .
  • Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and quantify degradation products using GC-MS .
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to estimate EC₅₀ values for environmental risk assessment .

Key Challenges and Future Directions

  • Stereochemical control : Explore asymmetric synthesis to isolate enantiomers with distinct bioactivities .
  • ADME profiling : Conduct pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) .
  • Structure-activity relationships (SAR) : Systematically modify substituents (e.g., replacing Cl with F or CF₃) to enhance potency .

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